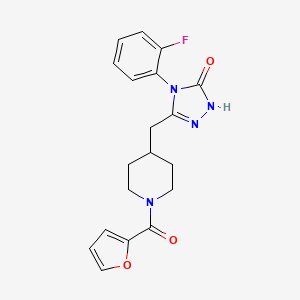

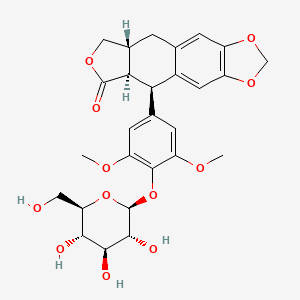

![molecular formula C17H16N2OS2 B2418536 3-allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 307513-44-6](/img/structure/B2418536.png)

3-allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

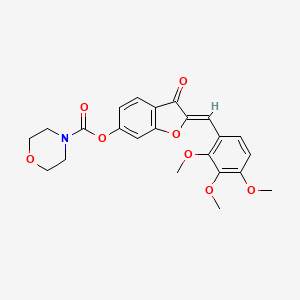

The compound “3-allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains several functional groups and rings . It has an allyl group (a carbon chain attached to a double bond), a dimethylphenyl group (a phenyl ring with two methyl groups attached), and a thieno[2,3-d]pyrimidin-4(3H)-one core (a fused ring system containing sulfur and nitrogen atoms) .

Aplicaciones Científicas De Investigación

Synthesis and Potential Applications

Analgesic and Anti-Inflammatory Properties : Alagarsamy, Vijayakumar, and Solomon (2007) synthesized a series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating significant analgesic and anti-inflammatory activities in some compounds, comparable to diclofenac sodium (Alagarsamy, Vijayakumar, & Solomon, 2007).

Anti-HIV-1 Activity : Danel, Pedersen, and Nielsen (1998) found that certain 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones, structurally similar to the compound , showed activity against HIV-1, highlighting potential applications in antiviral therapy (Danel, Pedersen, & Nielsen, 1998).

Synthesis for Pharmacological Screening : Devani et al. (1976) synthesized 3-substituted thieno[2, 3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters, indicating potential for pharmacological applications with analgesic, anti-inflammatory, anticonvulsant, and antimicrobial activities (Devani et al., 1976).

Anticancer Properties : A study by Gold et al. (2020) on 5,6-annulated 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones revealed their potential as anticancer drugs. They showed cytotoxicity against cancer cells, influence on tubulin polymerization, and anti-angiogenic activities (Gold et al., 2020).

Antimicrobial Activity : Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized novel pyridothienopyrimidines and pyridothienotriazines, demonstrating in vitro antimicrobial activities, suggesting potential use in combating bacterial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Direcciones Futuras

Propiedades

IUPAC Name |

5-(3,4-dimethylphenyl)-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c1-4-7-19-16(20)14-13(9-22-15(14)18-17(19)21)12-6-5-10(2)11(3)8-12/h4-6,8-9H,1,7H2,2-3H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVRQUGGGDMHQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)CC=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2418453.png)

![3-[(Phenylthio)difluoroacetyl]imidazo[1,2-a]pyridine](/img/structure/B2418468.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2418471.png)

![3-{4-[4-(4-Acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2418473.png)